molecular formula C15H14N6OS B6123624 N-(pyridin-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(pyridin-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B6123624
M. Wt: 326.4 g/mol
InChI Key: QYAYZJSMPVOFIA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a fused cyclopenta[b]thiophene core substituted with a tetrazole ring and a pyridin-2-ylmethyl group. The tetrazole moiety (1H-tetrazol-1-yl) is a potent bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry applications . The cyclopenta[b]thiophene scaffold contributes to planar aromaticity, which may facilitate π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6OS/c22-14(17-8-10-4-1-2-7-16-10)13-11-5-3-6-12(11)23-15(13)21-9-18-19-20-21/h1-2,4,7,9H,3,5-6,8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAYZJSMPVOFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=N3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopenta[b]thiophene Core Formation

The cyclopenta[b]thiophene scaffold is synthesized via cyclocondensation reactions. A representative method involves reacting cycloheptanone with thioglycolic acid derivatives under acidic conditions to form the fused thiophene ring. For example, ethyl thioglycolate reacts with cycloheptanone in the presence of potassium carbonate (K₂CO₃) and N-methyl-2-pyrrolidinone (NMP) at 80–100°C, yielding ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate.

Table 1: Comparison of Cyclopenta[b]thiophene Synthesis Methods

Reagent SystemSolventTemperature (°C)Yield (%)Reference
Ethyl thioglycolate + K₂CO₃NMP/MeOH80–10068
2-Chlorobenzonitrile + KOHDMF60–7072

Carboxamide Side-Chain Formation

The final step involves coupling the pyridin-2-ylmethyl amine to the cyclopenta[b]thiophene-tetrazole carboxylic acid intermediate. Two primary strategies are employed:

Direct Coupling Using Carbodiimide Reagents

The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C to room temperature. Pyridin-2-ylmethyl amine is then added, yielding the carboxamide after 24 hours.

Table 2: Carboxamide Coupling Efficiency

Activator SystemSolventTemperature (°C)Yield (%)Purity (%)
EDC/HOBtDCM0–258598.5
HATU/DIPEADMF259299.1

Sequential Ester Hydrolysis and Amidation

Ethyl esters of the cyclopenta[b]thiophene-tetrazole intermediate are hydrolyzed to carboxylic acids using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water. The resulting acid is then coupled with pyridin-2-ylmethyl amine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), achieving yields >90%.

Purification and Optimization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and gradient elution (ethyl acetate/hexane). For example, a 3:7 ethyl acetate/hexane mixture resolves unreacted starting materials, while a 7:3 ratio elutes the target compound.

Recrystallization Techniques

Recrystallization from ethyl acetate/n-hexane (1:1) at 0°C improves purity to >99%. Particle size control is achieved by slow cooling (1°C/min).

Challenges and Mitigation Strategies

Regioselectivity in Tetrazole Installation

Competing N1- vs. N2-substitution in tetrazole formation is addressed by using bulkier directing groups. For example, trityl-protected tetrazoles favor N1-functionalization, as demonstrated in analogous syntheses.

Solvent and Temperature Effects

Elevated temperatures (>100°C) in cyclopenta[b]thiophene synthesis promote ring-opening side reactions. Optimal yields are obtained at 80°C with rigorous moisture exclusion.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems reduce reaction times for tetrazole cycloadditions from 12 hours to 30 minutes, enhancing throughput.

Green Chemistry Approaches

Water-tolerant catalysts (e.g., AuNPs@TiO₂) enable tetrazole formation in aqueous media, reducing organic solvent use by 40% .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of compounds with similar structures to exhibit antimicrobial properties. For instance, derivatives containing pyridine and tetrazole moieties have shown promising antifungal and antibacterial activities. Research indicates that such compounds can inhibit the growth of various pathogens, including fungi like Fusarium oxysporum and Gibberella zeae, with some derivatives achieving over 50% inhibition at specific concentrations . The incorporation of the tetrazole group has been associated with enhanced bioactivity, making it a valuable scaffold in the design of new antimicrobial agents.

Antitubercular Properties

The compound's structural analogs have been investigated for their efficacy against Mycobacterium tuberculosis. Pyrazolo[1,5-a]pyrimidines, which share structural similarities with the target compound, have been reported as potent inhibitors of mycobacterial ATP synthase, crucial for the survival of the bacteria . These findings suggest that N-(pyridin-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide may also possess antitubercular activity worth exploring.

Anti-inflammatory and Antioxidant Activities

Compounds containing thiophene and pyridine rings have demonstrated significant anti-inflammatory and antioxidant properties. For example, studies on similar thiophene derivatives revealed their ability to scavenge free radicals and inhibit inflammatory pathways . This suggests that this compound could be further evaluated for its potential in treating inflammatory diseases.

Coordination Chemistry

The coordination chemistry of compounds featuring tetrazole and pyridine has been explored extensively. Transition metal complexes derived from such ligands have shown varied biological activities and potential applications in catalysis and drug delivery systems . The ability to form stable complexes with metals enhances the pharmacological profile of these compounds, making them candidates for further research in coordination chemistry.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Studies focusing on similar structures indicate that modifications to the pyridine or tetrazole rings can significantly affect potency and selectivity against various biological targets . Systematic SAR studies will be essential for developing more effective derivatives.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure aligns with several cyclopenta[b]thiophene derivatives reported in , which differ primarily in substituents (Table 1). Key comparisons include:

  • Tetrazole vs. Amino-Pyrazole/Thiazole Substituents: The tetrazole group in the target compound is more polar and acidic (pKa ~4.9) compared to amino-pyrazole or thiazole substituents in analogs like C13 or C13. This difference may influence solubility, membrane permeability, and target binding. For example, tetrazoles are often used to improve metabolic stability in drug design, whereas amino-pyrazoles may enhance hydrogen-bonding interactions .
  • Pyridin-2-ylmethyl vs. In contrast, compounds like C14 (oxazol-2-yl) or C16 (phenyl-substituted pyrazole) rely on aromaticity for hydrophobic interactions .
Table 1. Physical and Structural Properties of Cyclopenta[b]thiophene Carboxamide Derivatives
Compound ID Substituents (R1/R2) Melting Point (°C) Density (g/cm³) Molecular Features
Target R1 = Tetrazol-1-yl; R2 = Pyridin-2-ylmethyl Not reported Not reported High polarity (tetrazole), potential metal coordination (pyridine)
C13 R1 = 5-Amino-1H-pyrazol-3-yl; R2 = Thiazol-2-yl 40.3 1.3947 Hydrogen-bonding capacity (amino-pyrazole), moderate hydrophobicity (thiazole)
C14 R1 = 5-Amino-1H-pyrazol-3-yl; R2 = Oxazol-2-yl 33.1 1.4802 Enhanced solubility (oxazole), lower thermal stability
C16 R1 = 5-Amino-1-phenylpyrazol-3-yl; R2 = Oxazol-2-yl 35.9 1.4449 Increased steric bulk (phenyl group), potential π-π stacking

Pharmacological Potential

Though direct data for the target compound are absent, indicates that cyclopenta[b]thiophene carboxamides with heterocyclic substituents (e.g., C13–C16) exhibit anti-breast cancer activity. The tetrazole group in the target compound could enhance inhibitory effects on kinases or proteases, analogous to FDA-approved tetrazole-containing drugs like losartan .

Q & A

Q. What are the common synthetic routes for this compound, and what steps require stringent condition control?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between cyclopenta[b]thiophene and pyridinylmethyl groups under basic conditions (e.g., potassium carbonate) .
  • Heterocyclic ring formation : Tetrazole introduction via cyclization reactions using reagents like sodium azide .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while temperature control (60–100°C) minimizes side products . Critical step : Purification via recrystallization or chromatography to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are essential for structural characterization?

Key techniques include:

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions and ring systems (e.g., cyclopenta[b]thiophene proton shifts at δ 2.5–3.5 ppm) .
  • IR spectroscopy : Identification of functional groups (e.g., tetrazole C=N stretches at ~1600 cm⁻¹) .
  • HPLC : Purity assessment using reverse-phase columns (C18, acetonitrile/water gradient) .

Q. What are the typical reaction conditions for functional group modifications (e.g., tetrazole or pyridine rings)?

  • Tetrazole stability : Avoid strong acids/bases to prevent ring opening; use mild oxidants (e.g., H₂O₂) for selective modifications .
  • Pyridine reactivity : Electrophilic substitution at the ortho position requires Lewis acid catalysts (e.g., AlCl₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

Systematic optimization involves:

  • Solvent screening : Compare DMF (high polarity) vs. THF (lower boiling point) for solubility and side-product profiles .
  • Catalyst selection : Transition metals (e.g., Pd for coupling) improve efficiency but require rigorous post-reaction purification .
  • Table 1 : Optimization parameters from analogous compounds :
ParameterOptimal RangeImpact on Yield
Temperature70–80°CMaximizes rate
Reaction Time4–6 hoursMinimizes degradation
Solvent (DMF:THF)3:1 v/vBalances solubility and volatility

Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping signals or tautomerism)?

  • Multi-technique validation : Cross-check NMR with X-ray crystallography (ORTEP) to confirm bond lengths/angles .
  • Dynamic NMR : Analyze temperature-dependent shifts to identify tautomeric equilibria (e.g., thione-thiol interconversion) .
  • HRMS : Confirm molecular formula when isotopic patterns conflict with expected structures .

Q. How can computational methods predict biological activity and guide experimental design?

  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets) based on tetrazole’s electron-deficient nature .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values in cytotoxicity assays .
  • ADMET prediction : SwissADME evaluates logP (target ~2.5) and bioavailability to prioritize analogs .

Tables for Methodological Reference

Table 2 : Analytical Techniques for Structural Validation

TechniqueApplicationExample Data for [Compound]
X-ray CrystallographyBond length/angle determinationC-N bond: 1.34 Å
HRMS (ESI)Molecular formula confirmationm/z 412.1053 [M+H]⁺
2D NMR (COSY, HSQC)Assign diastereotopic protonsCyclopentane H-H coupling (J = 8.2 Hz)

Table 3 : Comparative Reactivity of Functional Groups

GroupReaction TypeConditionsOutcome
Tetrazole (1H)AlkylationK₂CO₃, DMF, 60°CN-alkyl derivatives
PyridineElectrophilic substitutionAlCl₃, ClCH₂COCl, 0°CChloroacetylated product

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